Molecular Weight and Ligand Efficiency Advantage vs. Ethyl-Spacer Analog
1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol (MW 214.19) is 28.05 Da lighter than its closest commercially available comparator 1,1,1-trifluoro-3-{[2-(morpholin-4-yl)ethyl]amino}propan-2-ol (MW 242.24) [1]. This 13.1% reduction in molecular weight, achieved by eliminating the ethyl spacer while retaining both the -CF3 group and morpholine ring, is structurally meaningful in fragment-based drug discovery (FBDD) contexts where heavy atom count (15 vs. 17 for the comparator) directly impacts ligand efficiency metrics (LE = pIC50 / NHA) [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 214.19 g/mol (C7H13F3N2O2); 15 non-hydrogen atoms |
| Comparator Or Baseline | 1,1,1-Trifluoro-3-{[2-(morpholin-4-yl)ethyl]amino}propan-2-ol (CAS 477864-29-2): 242.24 g/mol (C9H17F3N2O2); 17 non-hydrogen atoms |
| Quantified Difference | ΔMW = 28.05 Da (13.1% reduction); ΔNHA = 2 fewer non-hydrogen atoms |
| Conditions | Calculated molecular properties from PubChem (comparable computational methodology) |
Why This Matters
For fragment-based screening libraries and lead optimization campaigns where every heavy atom contributes to ligand efficiency, the 13.1% lower MW of the target compound offers a measurable advantage in starting points for medicinal chemistry progression.
- [1] PubChem. 1,1,1-Trifluoro-3-{[2-(morpholin-4-yl)ethyl]amino}propan-2-ol, CID 3760585, MW 242.24 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3760585 View Source
- [2] Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13, 105–121. DOI: 10.1038/nrd4163. View Source
